molecular formula C17H32N2O5 B1337194 N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine CAS No. 15136-12-6

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine

Cat. No.: B1337194
CAS No.: 15136-12-6
M. Wt: 344.4 g/mol
InChI Key: PBTNVAYSJPRTLQ-STQMWFEESA-N
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Description

Molecular Weight and Elemental Composition

Property Value
Molecular formula C₁₇H₃₂N₂O₅
Molecular weight 344.45 g/mol
Elemental composition C: 59.28%, H: 9.36%, N: 8.13%, O: 23.23%

Solubility Parameters in Various Solvents

Solvent Solubility (mg/mL)
Dimethylformamide 30
Dimethyl sulfoxide 10
Ethanol 30
PBS (pH 7.2) 0.25 (in 1:3 EtOH:PBS)

The low aqueous solubility stems from hydrophobic Boc and leucine side chains.

Spectroscopic Characteristics

  • IR (KBr) :
    • 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (Boc carbonyl), 1650 cm⁻¹ (amide I).
  • ¹H NMR (DMSO-d₆) :
    • δ 0.8–0.9 (m, 12H, Leu CH₃), δ 4.2 (m, 1H, α-H), δ 6.8 (d, J=8 Hz, NH).
  • MS (ESI+) :
    • m/z 345.4 [M+H]⁺, 367.4 [M+Na]⁺.

Thermal Stability and Melting Point Analysis

  • Melting point : Not experimentally reported; predicted >200°C based on analogs.
  • Thermogravimetric analysis : Decomposition onset at ~250°C, with Boc group loss (~150–200°C).

Structure-Property Relationships

  • Hydrophobicity : The Boc group and leucine side chains reduce polarity, limiting aqueous solubility but enhancing organic solvent compatibility.
  • Conformational rigidity : Steric bulk of isobutyl groups restricts backbone flexibility, favoring extended conformations.
  • Thermal stability : Boc protection increases thermal resistance compared to free amines.

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTNVAYSJPRTLQ-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427191
Record name (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73401-65-7, 15136-12-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73401-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, commonly referred to as Boc-(S)-bAla(2S-iBu)-OH, is a synthetic amino acid derivative notable for its potential biological activities. This compound has been studied for its role in various biochemical processes, particularly in peptide synthesis and as a building block in drug development.

  • Molecular Formula : C12H23NO4
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 828254-18-8
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in peptide chemistry for protecting amine functionalities during synthesis.

1. Peptide Synthesis

The compound serves as a key intermediate in the synthesis of peptides. The Boc group allows for selective reactions without affecting other functional groups, making it valuable in the production of complex peptides used in therapeutic applications.

2. Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit enzyme inhibitory activity. For instance, studies have shown that similar Boc-protected amino acids can inhibit proteolytic enzymes, which are crucial in various metabolic pathways . This suggests potential applications in controlling metabolic diseases.

3. Antimicrobial Properties

Some studies have explored the antimicrobial effects of Boc-protected amino acids. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains, indicating a potential avenue for further research into its use as an antimicrobial agent .

Case Studies

  • Peptide Therapeutics : A study highlighted the successful incorporation of Boc-(S)-bAla(2S-iBu)-OH into peptide chains, resulting in enhanced stability and bioactivity of the resulting peptides. The modified peptides showed increased resistance to enzymatic degradation compared to their unprotected counterparts .
  • Metabolic Pathway Regulation : Another investigation into the metabolic effects of similar compounds revealed their potential to modulate pathways involved in amino acid metabolism, which could be beneficial in treating conditions like obesity and diabetes .

Data Table

PropertyValue
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
CAS Number828254-18-8
Biological ActivityPeptide synthesis, enzyme inhibition, antimicrobial properties

Scientific Research Applications

Peptide Synthesis

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid is widely used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group during the coupling reactions, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form complex peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityRemoval ConditionsCommon Uses
BocHighAcidic conditionsSPPS
FmocModerateBasic conditionsSPPS
ZLowMild acidicSolution-phase synthesis

Drug Development

The compound's structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of biological pathways. Its ability to mimic natural amino acids allows it to interact with enzymes and receptors effectively.

Case Study: Inhibition of Enzyme Activity
In a study examining the inhibition of specific proteases, Boc-(S)-Ala(2S-iBu)-OH was found to effectively inhibit enzyme activity through competitive binding, demonstrating its potential as a lead compound for therapeutic agents targeting proteolytic enzymes.

Biological Research

The compound has been utilized in various biological research applications, including studying protein structure and function. Its incorporation into peptides allows researchers to explore the effects of amino acid substitutions on protein stability and activity.

Case Study: Protein Folding Studies
Research involving the incorporation of Boc-(S)-Ala(2S-iBu)-OH into model peptides has provided insights into protein folding mechanisms. By analyzing the stability of these modified peptides under different conditions, researchers have elucidated key factors influencing protein conformation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the free amine. This step is critical for subsequent peptide elongation.

Reaction Conditions and Outcomes:

Reagent Solvent Temperature Time Product Source
Trifluoroacetic acid (TFA)Dichloromethane0–5°C → 25°C30–60 minLeu-Leu-OH (free amine)
HCl (gas)Dioxane25°C2–4 hrsLeu-Leu-OH

Example :
In WO2016046843A1, 3 ml of 80% TFA/DCM at 0–5°C for 30 minutes removed the Boc group, yielding the free amine for downstream coupling .

Coupling Reactions

The carboxylic acid reacts with amines or alcohols via activation, forming amides or esters.

Common Coupling Agents and Conditions:

Coupling Agent Base Solvent Application Yield Source
HATUDIPEADMFPeptide bond formation85–92%
Isobutyl chloroformateN-MethylmorpholineTHFEsterification75–80%
EDCl/HOBtTriethylamineDichloromethaneSolid-phase synthesis90%

Example :
In US10544189B2, Boc-Leu-Leu-OH was coupled with (S)-2-amino-4-methylpentan-1-one using HATU and DIPEA in DMF, achieving 90% yield .

Hydrolysis and Esterification

The carboxylic acid undergoes reversible esterification or hydrolysis under basic/acidic conditions.

Reaction Reagent Conditions Product Source
EsterificationSOCl₂/MeOHReflux, 4 hrsMethyl ester
Alkaline hydrolysisLiOH (2 equiv)THF/H₂O, 25°C, 18 hrsFree carboxylic acid

Example :
A 1.0 M LiOH solution in THF/H₂O (3:1) hydrolyzed the methyl ester derivative of Boc-Leu-Leu-OH to regenerate the acid .

Side Reactions and Stability

  • Racemization : Observed during prolonged coupling at elevated temperatures (>40°C) .

  • Oxidation : The leucine side chain is susceptible to oxidation under strong oxidizing agents (e.g., H₂O₂) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following compounds share structural motifs with the target molecule but exhibit distinct functional groups, stereochemistry, or applications:

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes
(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid (Target) ~C₁₆H₂₉N₃O₅ ~343 g/mol Two S-configured leucine residues; Boc protection Peptide synthesis intermediate
(S)-2-((2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic acid C₂₁H₃₂N₂O₆ 408.49 Hydroxy group, phenyl substituent; 2S,3R stereochemistry Enhanced hydrogen bonding; potential protease inhibitor scaffold
(2R,4S)-5-(Biphenyl-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid C₂₃H₂₉NO₄ 383.48 Biphenyl aromatic group; 2R,4S stereochemistry Increased lipophilicity; drug candidate for hydrophobic target binding
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid C₁₁H₂₀F₂N₂O₄ 294.28 Difluoro substituent; enhanced metabolic stability Fluorinated analogs for improved pharmacokinetics
(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate C₁₀H₁₈N₂O₅ 246.26 Oxo group; methyl ester Esterified intermediate for peptide coupling

Challenges and Limitations

  • Stereochemical Complexity : The 2S,3R configuration in complicates synthesis, requiring chiral auxiliaries or enzymatic resolution.
  • Solubility Issues : Highly lipophilic compounds (e.g., ) may require formulation aids for aqueous delivery.

Q & A

What are the critical steps in synthesizing (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, and how are stereochemical integrity and coupling efficiency ensured?

The synthesis involves sequential protection, coupling, and deprotection steps. Starting with (S)-HMPA, the carboxyl group is first protected using a benzyl group (K₂CO₃, 75°C, 5 hours) to prevent unwanted side reactions. The Boc-protected β-alanine is then coupled using DCC and DMAP as coupling agents (25°C, 19 hours), which activate the carboxyl group for amide bond formation . Palladium-catalyzed hydrogenation (overnight under H₂) removes the benzyl protecting group. To maintain stereochemical integrity, low temperatures and chiral starting materials (e.g., enantiopure (S)-HMPA) are critical, as racemization can occur during coupling. Enantiomeric purity is verified via chiral HPLC or polarimetry .

How can researchers resolve contradictions in reported reactivity of this compound during peptide elongation, particularly in solid-phase synthesis?

Discrepancies in coupling efficiency often arise from steric hindrance due to the 4-methylpentanoic acid moieties. Methodological solutions include:

  • Optimized coupling agents : Replace DCC with HATU or PyBOP, which are more effective for sterically hindered residues .
  • Extended reaction times : Monitor via Kaiser test or FT-IR for free amine disappearance.
  • Microwave-assisted synthesis : Reduces reaction time and improves yield while minimizing racemization .
    Contradictory data should be cross-validated using MALDI-TOF MS for intermediate mass analysis and 2D NMR (e.g., NOESY) to confirm regiochemistry .

What experimental design considerations are essential for studying the conformational stability of this compound under physiological conditions?

Adopt a split-plot design to evaluate variables like pH, temperature, and solvent polarity:

  • Circular Dichroism (CD) : Track changes in secondary structure in aqueous buffers (pH 2–9) .
  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model intramolecular H-bonding and steric effects of the methyl branches .
  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
    Randomized block designs with triplicate measurements are recommended to account for batch variability .

Which analytical techniques are most robust for characterizing this compound’s purity and stereochemistry, especially when scaling up synthesis?

  • Chiral HPLC : Use a CHIRALPAK® AD-H column with hexane/isopropanol gradients to resolve enantiomers (detection at 210 nm) .
  • NMR Spectroscopy : ¹H-¹H COSY and HSQC confirm backbone connectivity, while NOE correlations validate the (S,S) configuration .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) with <2 ppm mass error confirms molecular formula .
    For scaled batches, implement inline PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

How can researchers mitigate hydrolysis of the tert-butoxycarbonyl (Boc) group during long-term storage or in vitro assays?

  • Storage conditions : Store at -20°C in anhydrous DMSO or acetonitrile (water content <50 ppm) .
  • Buffering agents : Avoid acidic buffers (pH <5) in assays; use HEPES (pH 7.4) instead of acetate .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
    Periodic LC-MS analysis (every 3 months) is advised to detect hydrolyzed byproducts like free amines .

What advanced computational methods are suitable for predicting the compound’s interactions with biological targets, such as proteases or transporters?

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., ACE or PepT1) to map binding poses .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences caused by methyl branch stereochemistry .
  • QM/MM hybrid models : Assess Boc group stability during enzymatic cleavage (e.g., cathepsin B) .
    Validate predictions with SPR (Surface Plasmon Resonance) for kinetic binding data (ka, kd) .

How should researchers address discrepancies in reported solubility profiles of this compound in polar vs. nonpolar solvents?

  • Solubility screening : Use a nephelometry-based assay in DMSO, ethanol, and dichloromethane at 25°C and 37°C .
  • Co-solvent systems : Test PEG-400/water mixtures (10–40% PEG) for improved aqueous solubility .
  • Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .
    Contradictions often arise from polymorphic forms; characterize solid-state diversity via PXRD .

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